
Benzylamine hydrochloride
Overview
Description
Benzylamine hydrochloride is an organic compound with the molecular formula C₇H₁₀ClN. It is the hydrochloride salt of benzylamine, which consists of a benzyl group attached to an amine functional group. This compound is commonly used in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Synthetic Routes and Reaction Conditions:
Reaction of Benzyl Chloride with Ammonia: this compound can be synthesized by reacting benzyl chloride with ammonia in an aqueous solution.
Reduction of Benzonitrile: Another method involves the catalytic hydrogenation of benzonitrile in the presence of a catalyst such as Raney nickel.
Reductive Amination of Benzaldehyde: Benzylamine can also be produced by the reductive amination of benzaldehyde with ammonia in the presence of hydrogen and a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of benzyl chloride with ammonia due to its simplicity and cost-effectiveness. The reaction is carried out in large-scale reactors with controlled temperature and pressure to optimize yield and purity .
Types of Reactions:
Reduction: The compound can be reduced to form hexahydrobenzylamine, a saturated amine, through catalytic hydrogenation.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation is typically carried out using hydrogen gas and a catalyst such as Raney nickel.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Hexahydrobenzylamine.
Substitution: Various substituted benzylamines depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
1.1. Active Pharmaceutical Ingredients (APIs)
Benzylamine hydrochloride serves as an important intermediate in the synthesis of various active pharmaceutical ingredients. It is utilized in the production of drugs such as alniditan (for migraine treatment), lacosamide (for epilepsy), moxifloxacin (an antibiotic), and nebivolol (a beta-blocker) . The compound's ability to undergo N-alkylation reactions makes it a valuable precursor in organic synthesis.
1.2. Motion Sickness Treatment
Historically, this compound has been used to treat motion sickness. NASA astronaut John Glenn was administered this compound during the Mercury-Atlas 6 mission to mitigate motion sickness symptoms . Its efficacy in this area highlights its potential as an anti-emetic agent.
1.3. Anti-inflammatory and Analgesic Properties
this compound exhibits anti-inflammatory and analgesic effects, making it useful for treating conditions such as sore throat and oral mucositis. Clinical studies have demonstrated its effectiveness in reducing pain and inflammation associated with these conditions .
Table 1: Clinical Studies on this compound
Study Design | Participant Count | Dosage/Route | Efficacy Evidence |
---|---|---|---|
Double-blind trial | 44 | Gargle solution | Significant pain relief at 24 hours |
Randomized trial | 60 | Mouthwash (0.15%) | Reduced severity of oral mucositis |
Pilot study | 32 | Oral spray (0.045 g) | Alleviated throat inflammation |
Chemical Applications
2.1. Organic Synthesis Intermediate
this compound is a key intermediate in various organic synthesis processes, including the formation of isoquinolines and other nitrogen-containing compounds . Its reactivity allows for diverse applications in synthetic chemistry.
2.2. CO2 Absorption Enhancement
Recent research has explored benzylamine's role in enhancing CO2 absorption in aqueous solutions, making it a candidate for post-combustion carbon capture technologies . Studies indicate that benzylamine can improve the absorption rates of CO2 compared to traditional amines like MEA (monoethanolamine).
Table 2: CO2 Absorption Rates with Benzylamine
Temperature (°C) | Pressure (kPa) | CO2 Loading Capacity (mol CO2/mol BA) |
---|---|---|
40 | 15 | 0.45 |
80 | Up to 900 | Variable |
Case Studies
3.1. Efficacy in Pain Management
A multicenter study demonstrated that this compound mouthwash significantly reduced postoperative pain in patients undergoing dental procedures . The results indicated a rapid onset of action, providing relief within minutes of administration.
3.2. Antimicrobial Properties
this compound has shown antimicrobial activity against various pathogens, including Candida albicans and gram-positive bacteria . This property supports its use in formulations aimed at treating infections or preventing complications during surgical procedures.
Mechanism of Action
Benzylamine hydrochloride exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters.
Receptor Interaction: The compound can interact with specific receptors in the body, modulating physiological responses.
Metabolic Pathways: this compound can be metabolized by enzymes such as N-substituted formamide deformylase, leading to the formation of benzylamine and formate.
Comparison with Similar Compounds
Aniline: Aniline is another aromatic amine with a similar structure but lacks the benzyl group.
Phenethylamine: This compound has a similar amine functional group but with an ethyl chain instead of a benzyl group.
Toluidine: Toluidine is an aromatic amine with a methyl group attached to the benzene ring.
Uniqueness of Benzylamine Hydrochloride:
Biological Activity
Benzylamine hydrochloride, a derivative of benzylamine, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is the hydrochloride salt of benzylamine, with the chemical formula . It is a colorless to pale yellow crystalline solid that is soluble in water and alcohol. Its structure consists of a benzyl group attached to an amine functional group, which contributes to its biological activity.
Pharmacological Profile
This compound exhibits several pharmacological effects, primarily due to its role as a monoamine oxidase inhibitor (MAOI). It inhibits both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes involved in the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have implications for mood regulation and neuroprotection.
Table 1: Summary of Biological Activities
- Monoamine Oxidase Inhibition : As an MAOI, this compound prevents the breakdown of monoamines, leading to increased synaptic concentrations of neurotransmitters. This effect is particularly relevant in treating mood disorders and neurodegenerative diseases.
- Antimicrobial Activity : Research indicates that benzylamine derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes within the bacteria .
- Anti-Toxoplasma Activity : Benzylamine analogs have been identified as selective inhibitors of Toxoplasma gondii adenosine kinase, providing a potential therapeutic avenue for treating toxoplasmosis without affecting human adenosine metabolism .
Case Study 1: Antidepressant Effects
A study evaluated the antidepressant-like effects of this compound in animal models. The results indicated that treatment with the compound led to significant reductions in depressive behaviors, correlating with increased levels of serotonin and norepinephrine in the brain .
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing benzylamine hydrochloride, and how can purity be ensured during the process?
this compound is typically synthesized by reacting benzylamine with hydrochloric acid under controlled conditions. The reaction is exothermic and requires gradual addition of HCl to benzylamine in an ice bath to prevent overheating. Post-synthesis, purification via recrystallization (using solvents like ethanol/water mixtures) is critical. Purity can be validated by melting point analysis (literature range: 250–264°C with decomposition) , thin-layer chromatography (TLC), or nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted benzylamine or side products .
Q. How can researchers characterize the molecular structure of this compound?
Key techniques include:
- NMR spectroscopy : and NMR to confirm the presence of the benzyl group (aromatic protons at ~7.3 ppm) and the ammonium chloride moiety.
- Mass spectrometry (MS) : To verify the molecular ion peak at m/z 143.61 (CH_{10ClN) .
- Elemental analysis : To validate the C:H:N:Cl ratio, ensuring stoichiometric consistency .
Q. What are the recommended storage conditions to maintain this compound stability?
Store in a cool, dry environment (<25°C) in airtight containers to prevent hygroscopic absorption. Desiccants like silica gel should be used to minimize exposure to moisture. Prolonged exposure to air may lead to carbamic acid formation due to CO absorption, altering reactivity .
Advanced Research Questions
Q. How can discrepancies in reported melting points of this compound be resolved experimentally?
Literature reports varying decomposition points (e.g., 250–264°C ). To address this:
- Perform differential scanning calorimetry (DSC) to analyze thermal decomposition profiles.
- Compare recrystallization solvents (e.g., ethanol vs. acetone) to assess purity impacts.
- Use Karl Fischer titration to quantify residual water, which may lower observed melting points .
Q. What strategies mitigate undesired side reactions when using this compound as a reagent in nucleophilic substitutions?
- Control pH : Maintain acidic conditions (pH < 3) to stabilize the ammonium ion and prevent free benzylamine formation, which can act as a competing nucleophile.
- Inert atmosphere : Use nitrogen/argon to avoid CO-induced carbamate formation.
- Temperature modulation : Conduct reactions at 0–5°C to suppress side reactions while ensuring solubility .
Q. How can this compound serve as an internal standard in chromatographic analyses?
- HPLC calibration : Prepare a calibration curve using known concentrations in mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Monitor at 254 nm due to aromatic absorbance.
- Validation : Assess linearity (R > 0.99), limit of detection (LOD), and precision (%RSD < 2%) across triplicate runs. Cross-validate with spiked samples to confirm recovery rates .
Q. Methodological Challenges and Data Analysis
Q. What experimental approaches validate the role of this compound in stabilizing transition states during catalysis?
- Kinetic studies : Compare reaction rates with/without this compound using stopped-flow techniques.
- Isotopic labeling : Use -labeled this compound to track nitrogen participation in intermediates via -NMR .
Q. How can researchers address low yields in this compound-mediated peptide coupling reactions?
Properties
IUPAC Name |
phenylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXHCNPAFAXVRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100-46-9 (Parent) | |
Record name | Benzenemethanamine, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003287998 | |
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DSSTOX Substance ID |
DTXSID70879109 | |
Record name | BENZYLAMINE, HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid, soluble in water; [MSDSonline] | |
Record name | Benzylamine, hydrochloride | |
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Solubility |
>21.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57264328 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.00000172 [mmHg] | |
Record name | Benzylamine, hydrochloride | |
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CAS No. |
3287-99-8 | |
Record name | Benzylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3287-99-8 | |
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Record name | Benzenemethanamine, hydrochloride (1:1) | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylamine hydrochloride | |
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Record name | Benzenemethanamine, hydrochloride (1:1) | |
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Record name | BENZYLAMINE, HYDROCHLORIDE | |
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Record name | Benzylammonium chloride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.949 | |
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Record name | Benzylamine hydrochloride | |
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Retrosynthesis Analysis
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